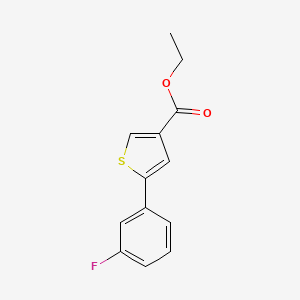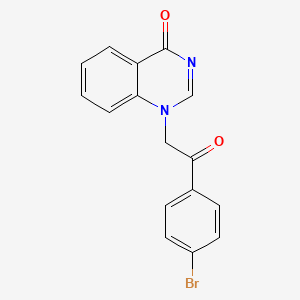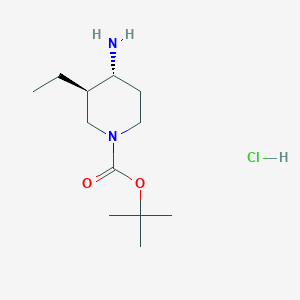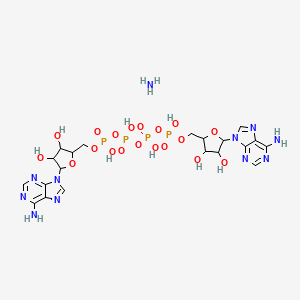
(4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a chlorophenyl group, a dimethyl group, and a tolyloxy group attached to an indolin-1-yl methanone core.
Preparation Methods
The synthesis of (4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethyl-2-(p-tolyloxy)indoline in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
(4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of catalysts like aluminum chloride or iron(III) chloride.
Scientific Research Applications
(4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
(4-Chlorophenyl)(3,3-dimethyl-2-(p-tolyloxy)indolin-1-yl)methanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H22ClNO2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3,3-dimethyl-2-(4-methylphenoxy)-2H-indol-1-yl]methanone |
InChI |
InChI=1S/C24H22ClNO2/c1-16-8-14-19(15-9-16)28-23-24(2,3)20-6-4-5-7-21(20)26(23)22(27)17-10-12-18(25)13-11-17/h4-15,23H,1-3H3 |
InChI Key |
WOSHEQAEFXWOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)







![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)



